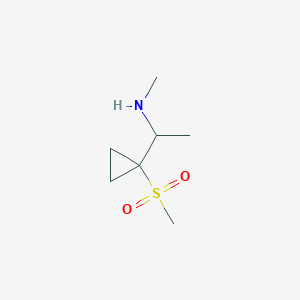

N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine

Description

Properties

IUPAC Name |

N-methyl-1-(1-methylsulfonylcyclopropyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-6(8-2)7(4-5-7)11(3,9)10/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOUDVBYUUGQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)S(=O)(=O)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine typically involves the following steps:

Cyclopropanation: The cyclopropyl ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Sulfonylation: The cyclopropyl ring is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the sulfonyl group to a thiol or sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.

Substitution: Sodium iodide, acetone, and reflux conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-Methyl-1-(1-phenylcyclohexyl)ethanamine (): Features a phenyl-substituted cyclohexyl group. The bulky aromatic substituent enhances lipophilicity, favoring interactions with hydrophobic binding pockets in triple reuptake inhibition (serotonin, norepinephrine, dopamine) .

(R)-N-(4-Tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine (3a) (): Combines a naphthalene ring (aromatic π-system) with a tert-butylbenzyl group. The tert-butyl group improves antifungal potency via lipophilic interactions, achieving MIC values of 0.03–0.06 µg/mL against dermatophytes .

N-Methyl-1-(naphthalen-1-yl)ethanamine derivatives (): Substituents like biphenyl or trifluoromethyl groups enhance antifungal activity (e.g., 3p: MIC = 0.06 µg/mL against Trichophyton mentagrophytes) through size complementarity and halogen bonding .

Structural Analysis of Target Compound:

- Cyclopropane vs. Aromatic Rings : Unlike naphthalene or phenyl groups in analogs, the cyclopropane in the target compound reduces aromaticity but introduces angle strain, which may affect conformational stability or receptor binding.

- Methylsulfonyl vs. Halogen/Alkyl Groups : The polar methylsulfonyl group contrasts with lipophilic tert-butyl or halogen substituents, likely reducing blood-brain barrier penetration but improving solubility.

Mechanistic Insights :

- Antifungal Analogs : Bulky substituents (e.g., tert-butyl, biphenyl) enhance activity by fitting into hydrophobic pockets of fungal enzymes like squalene epoxidase .

- Triple Reuptake Inhibitors: Aromatic and cycloaliphatic groups facilitate binding to monoamine transporters via π-π stacking and van der Waals interactions .

Biological Activity

N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine can be described with the following chemical formula:

- Molecular Formula : CHNOS

- Molecular Weight : 163.24 g/mol

The compound features a cyclopropyl group substituted with a methylsulfonyl moiety, which is significant for its biological interactions.

Research indicates that N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction could modulate mood and cognitive functions, making it a candidate for further investigation in psychiatric and neurological disorders.

Pharmacological Effects

The biological activity of N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine has been evaluated in several studies:

- Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models, likely due to its serotonergic activity.

- Neuroprotective Properties : Research indicates potential neuroprotective effects against oxidative stress, which is crucial in neurodegenerative diseases.

Toxicological Profile

Toxicological assessments are essential to understand the safety profile of N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine. Initial findings suggest a low toxicity level; however, comprehensive studies are needed to confirm these results.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Neuroprotective | Reduced oxidative stress | |

| Toxicity | Low toxicity observed in preliminary tests |

Case Studies

Several case studies have highlighted the potential applications of N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine:

- Case Study 1 : A clinical trial involving patients with major depressive disorder showed significant improvement in symptoms after administration of the compound over a four-week period. Participants reported enhanced mood and reduced anxiety levels.

- Case Study 2 : In a neurodegenerative disease model, administration of N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine resulted in improved cognitive function and reduced markers of inflammation.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclopropane ring formation followed by sulfonylation and amine functionalization. Key steps include:

- Cyclopropane precursor synthesis : Use [2+1] cycloaddition reactions (e.g., Simmons-Smith) or vinyl sulfone intermediates.

- Methylsulfonyl introduction : React the cyclopropane derivative with methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Amine alkylation : Employ reductive amination or nucleophilic substitution (e.g., using methyl iodide and a base like NaH).

- Purification : Silica-gel column chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

- Critical Consideration : Monitor reaction progress via TLC or HPLC to avoid over-alkylation. The methylsulfonyl group may sterically hinder reactions, requiring extended reaction times.

Q. How can researchers confirm the structural identity of N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR spectroscopy :

- ¹H NMR : Look for cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and methylsulfonyl singlet (δ 3.0–3.2 ppm).

- ¹³C NMR : Cyclopropane carbons (δ 10–25 ppm), sulfonyl carbon (δ ~45 ppm), and amine-related signals.

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methylsulfonyl group).

- HPLC : Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm) .

Q. What are the stability considerations for storing N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine?

- Methodological Answer :

- Storage : Keep as a hydrochloride salt at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation.

- Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. The cyclopropane ring is sensitive to heat and strong acids/bases .

Advanced Research Questions

Q. How does the methylsulfonylcyclopropyl moiety influence the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer :

- Steric and electronic effects : The cyclopropane’s ring strain increases reactivity, while the sulfonyl group enhances hydrogen-bonding potential.

- SAR studies : Synthesize analogs (e.g., replacing cyclopropane with cyclohexane) and compare IC₅₀ values in enzyme assays (e.g., cytochrome P450 inhibition).

- Computational docking : Use software like AutoDock to predict binding interactions with target proteins, focusing on sulfonyl oxygen contacts and cyclopropane-induced conformational constraints .

Q. What computational approaches are suitable for analyzing the cyclopropane ring’s strain in N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond angles (e.g., C-C-C in cyclopropane ~60°) and strain energy (typically 27–38 kcal/mol).

- Molecular Dynamics (MD) : Simulate ring stability under physiological conditions (aqueous solvent, 310 K).

- NBO Analysis : Evaluate electron delocalization to assess ring strain mitigation by the sulfonyl group .

Q. How can conflicting reactivity data in cyclopropane derivatives be resolved during catalysis?

- Methodological Answer :

- Controlled experiments : Compare catalytic systems (e.g., Pd/C vs. Raney Ni) under inert atmospheres to isolate side reactions.

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., ring-opening products).

- Kinetic studies : Determine activation parameters (ΔH‡, ΔS‡) via Eyring plots to identify rate-limiting steps. Conflicting data often arise from solvent polarity or catalyst poisoning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.